azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Description
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Properties
Molecular Formula |
C15H25N6O11P |
|---|---|
Molecular Weight |
496.37 g/mol |
IUPAC Name |
azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H22N5O11P.H3N/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(23)5(1-21)29-14)31-15-10(24)8(22)6(30-15)2-28-32(25,26)27;/h3-6,8-11,14-15,21-24H,1-2H2,(H2,16,17,18)(H2,25,26,27);1H3/t5-,6-,8-,9-,10-,11-,14-,15+;/m1./s1 |
InChI Key |
MLMPGRLCHYPWLL-ZTXHBYEVSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)[O-])O)O)N.[NH4+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)COP(=O)(O)[O-])O)O)N.[NH4+] |
Origin of Product |
United States |
Biological Activity
The compound azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate (commonly referred to as a derivative of adenosine) has garnered attention in the field of biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through an analysis of existing research, highlighting its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes a purine base (6-aminopurine), which is linked to a sugar moiety (ribose) and a phosphate group. This structural configuration is pivotal for its biological functions, particularly in cellular signaling and metabolic processes.
Chemical Formula
- Molecular Formula : C₁₃H₁₈N₅O₇P
- Molecular Weight : 427.28 g/mol
- Adenosine Receptor Modulation : The compound acts as an agonist at adenosine receptors (A1, A2A, A2B), influencing various physiological processes such as vasodilation, neurotransmission, and immune responses. Activation of these receptors can lead to increased intracellular cyclic AMP (cAMP) levels, modulating cellular responses to external stimuli .
- Inhibition of Platelet Aggregation : Research indicates that this compound can inhibit platelet aggregation by acting on adenosine receptors on platelets. This effect is crucial for potential therapeutic applications in cardiovascular diseases .
- Antioxidant Activity : Some studies suggest that derivatives of adenosine exhibit antioxidant properties, which can protect cells from oxidative stress and damage .
Study 1: Effects on Platelet Function
A study conducted on human platelets demonstrated that the activation of A2A receptors by the compound resulted in a significant reduction in platelet aggregation induced by thromboxane A2. This suggests a potential role in preventing thrombotic events .
Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capabilities of similar adenosine derivatives. Results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in cellular models, highlighting their protective effects against oxidative damage .
Study 3: Metabolic Effects
Research focusing on metabolic pathways showed that the compound influences glucose metabolism by modulating insulin signaling pathways. This could have implications for managing metabolic disorders such as diabetes .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Key Biological Activity |
|---|---|---|
| Adenosine | 267.24 g/mol | Neurotransmission modulation |
| ATP | 507.18 g/mol | Energy transfer |
| Azanium Derivative | 427.28 g/mol | Antioxidant and anti-thrombotic |
Scientific Research Applications
The compound azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex molecule with significant potential applications in various scientific fields. This article explores its applications, particularly in biochemistry and pharmaceuticals, while providing comprehensive data and case studies.
Biochemical Research
The compound's structure allows it to function as a nucleotide analog. Nucleotide analogs are essential tools in molecular biology for studying nucleic acid metabolism and function. They can be used to inhibit specific enzymes involved in DNA and RNA synthesis, providing insights into cellular processes.
Case Study: Inhibition of Viral Replication
Research has demonstrated that nucleotide analogs can effectively inhibit viral replication. For instance, studies on similar compounds have shown that they can interfere with the replication of viruses such as HIV and hepatitis C by mimicking natural nucleotides, thereby disrupting the viral life cycle.
Pharmaceutical Applications
Given its structural similarity to naturally occurring nucleotides, this compound may serve as a lead compound for drug development. Its phosphate group can enhance solubility and bioavailability, making it suitable for oral or injectable formulations.
Case Study: Development of Antiviral Drugs
A notable application is in the development of antiviral drugs targeting RNA viruses. Compounds with similar mechanisms have been successfully developed into therapeutics that inhibit viral polymerases, leading to reduced viral loads in infected patients.
Gene Therapy
The ability to modify genetic material makes this compound a candidate for gene therapy applications. It could potentially be used to deliver therapeutic genes into cells or to edit genes through CRISPR-Cas9 technology.
Case Study: CRISPR-Cas9 Delivery Systems
Research has shown that nucleotide phosphates can be used as part of delivery systems for CRISPR components, enhancing the efficiency of gene editing in various cell types. This application is particularly promising for treating genetic disorders.
Table 1: Comparison of Nucleotide Analog Applications
| Application | Mechanism | Example Compounds | Outcomes |
|---|---|---|---|
| Viral Inhibition | Mimics natural nucleotides | Acyclovir, Sofosbuvir | Reduced viral replication |
| Anticancer Agents | Disrupts DNA/RNA synthesis | Gemcitabine, Cytarabine | Induction of apoptosis |
| Gene Editing | Facilitates CRISPR-Cas9 delivery | Various phosphonucleotide analogs | Enhanced gene editing efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
